molecular formula C12H13O3- B12362071 4-(3,4-Dimethylphenyl)-4-oxobutanoate

4-(3,4-Dimethylphenyl)-4-oxobutanoate

Cat. No.: B12362071
M. Wt: 205.23 g/mol
InChI Key: UXIHUHNPOHTZAQ-UHFFFAOYSA-M
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Description

4-(3,4-Dimethylphenyl)-4-oxobutanoate is an organic compound characterized by the presence of a 3,4-dimethylphenyl group attached to a 4-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoate typically involves the esterification of 3,4-dimethylphenylacetic acid with ethyl acetoacetate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed in an appropriate solvent, such as toluene or xylene, to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenyl)-4-oxopentanoate
  • 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
  • 4-(3,4-Dimethylphenyl)-4-oxobutanal

Uniqueness

4-(3,4-Dimethylphenyl)-4-oxobutanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H13O3-

Molecular Weight

205.23 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-4-oxobutanoate

InChI

InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)/p-1

InChI Key

UXIHUHNPOHTZAQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)[O-])C

Origin of Product

United States

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